molecular formula C11H23N3 B1344628 1-(1-Methylpiperidin-4-yl)piperidin-4-amine CAS No. 1038974-36-5

1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Cat. No.: B1344628
CAS No.: 1038974-36-5
M. Wt: 197.32 g/mol
InChI Key: YVDWTMIIEURGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Structural Analysis

  • Asymmetric Synthesis of Aminoalkyl Piperidines : The asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, using a specific synthesis process, is a notable application. This process involves the reduction and hydrogenolysis of certain compounds to yield various diamines and diamino alcohols, showcasing the versatility of piperidine derivatives in synthesis (Froelich, Désos, Bonin, Quirion, Husson, & Zhu, 1996).

  • Conformational Analysis of Chiral Hindered Amides : Research on the conformational analysis of amide derivatives, including studies on piperidine rings, is essential. These studies provide insight into the static and dynamic structures of these compounds, contributing to a deeper understanding of their behavior in various chemical environments (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Crystal Structure and Computational Studies

  • Crystal Structure Analysis and Calculations : Analysis of the crystal structure of piperidine derivatives, including phosphoric triamides, is crucial. This involves NMR spectroscopy, elemental analysis, and density functional calculations, providing detailed insights into the molecular structure and interactions of these compounds (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).

  • Intermolecular Interactions in Hydrates : Investigating the structures and interactions in hydrates of substituted piperidines offers valuable information. The study utilizes X-ray crystallography and quantum chemistry to understand how piperidine ring substitution affects hydrate formation and stability (Socha, Prus, Dobrzycki, Boese, & Cyrański, 2021).

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWTMIIEURGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.